molecular formula C21H25N3O2S B2992880 N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897461-59-5

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2992880
CAS No.: 897461-59-5
M. Wt: 383.51
InChI Key: IBSOQVVAWLMWSZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, an ethoxyphenyl group, and an imidazo[2,1-b]thiazole core, making it a unique and interesting molecule for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-aminocyclohexanone to form an intermediate, which is then cyclized to form the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with chloroacetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are typically optimized for high yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific structural features, such as the cyclohexyl and ethoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-26-18-10-8-15(9-11-18)19-13-24-17(14-27-21(24)23-19)12-20(25)22-16-6-4-3-5-7-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSOQVVAWLMWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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